3-(异丙硫基)-N-(4-苯基噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

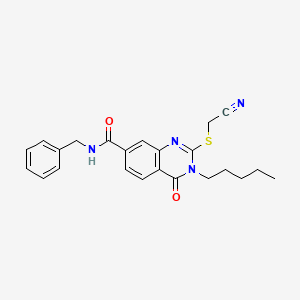

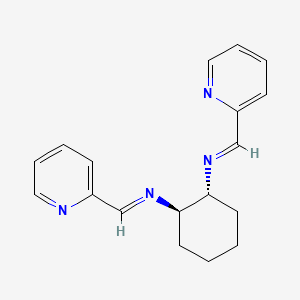

“3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide” is a chemical compound that contains an isopropylthio group, a phenylthiazol group, and a benzamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate isopropylthio compound with a 4-phenylthiazol-2-yl benzamide. The exact synthesis route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a phenylthiazol group via a nitrogen atom, and an isopropylthio group attached to the phenylthiazol group .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The benzamide and phenylthiazol groups could potentially undergo various reactions such as hydrolysis, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学研究应用

Antibacterial Activity

3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide: and its derivatives have been investigated for their antimicrobial potential. In a study by Mudgil et al., five novel derivatives were synthesized and evaluated against bacterial strains. Notably, compounds 7c and 7d demonstrated potent antibacterial activity against E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL . These findings highlight the compound’s potential as an antibacterial agent.

Antifungal Properties

The same study revealed that compounds 7a, 7b, and 7e exhibited strong antifungal activity against tested fungal species, including R. oryzae, with an MIC of 3.125 µg/mL . This suggests that 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide derivatives could be explored further as antifungal agents.

Anti-Inflammatory Potential

Compound 7d, derived from this thiazolidinone scaffold, demonstrated powerful anti-inflammatory activity with an IC50 value of 1.27 µg/mL . This property makes it a promising candidate for anti-inflammatory drug development.

Heterocyclic Chemistry

The compound’s thiazole moiety contributes to its unique properties. Thiazoles are important heterocyclic scaffolds in medicinal chemistry, and this compound’s structure aligns with the privileged scaffolds used in drug discovery .

Structural Elucidation

Researchers have employed IR and 1H NMR spectral analyses to confirm the structure of 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide and its derivatives . Understanding the compound’s structure is crucial for further investigations.

Potential Therapeutic Applications

Given its diverse properties, this compound may find applications in various therapeutic areas, including inflammation-related disorders, bacterial infections, and fungal diseases.

安全和危害

未来方向

属性

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-6-9-15(11-16)18(22)21-19-20-17(12-23-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVDJJVUNHLAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)

![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)

![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)